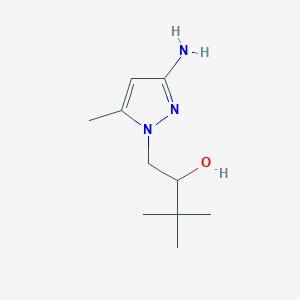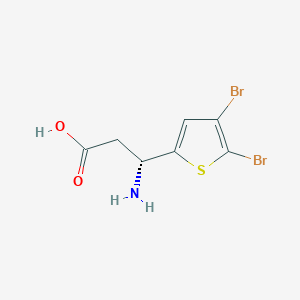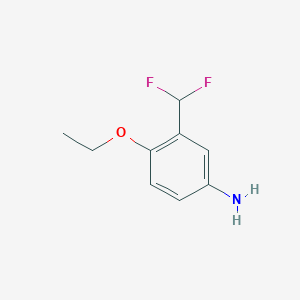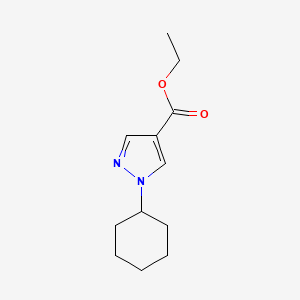amine](/img/structure/B13287126.png)
[1-(3-Methoxyphenyl)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)ethylamine: is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.28536 g/mol This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl group and an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylacetonitrile with isopropylamine under appropriate conditions to yield the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 1-(3-Methoxyphenyl)ethylamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, 1-(3-Methoxyphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate enzyme kinetics and inhibition .
Medicine: In medicinal research, 1-(3-Methoxyphenyl)ethylamine is explored for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific biological pathways .
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-1-propanone: Similar in structure but lacks the isopropylamine moiety.
2-Propanone, 1-(4-methoxyphenyl)-: Another related compound with a different substitution pattern on the phenyl ring.
S-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine: A structurally similar compound with additional phenyl and propyl groups.
Uniqueness: 1-(3-Methoxyphenyl)ethylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group, ethyl linkage, and isopropylamine moiety makes it a versatile compound with diverse applications in scientific research .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)13-10(3)11-6-5-7-12(8-11)14-4/h5-10,13H,1-4H3 |
InChI Key |
JEYOZGDJYNIDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


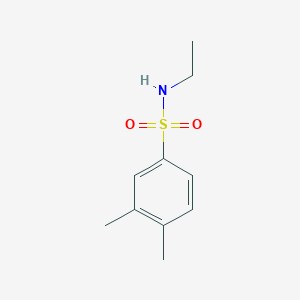
![2-{[(2-Bromophenyl)methyl]amino}propan-1-ol](/img/structure/B13287045.png)
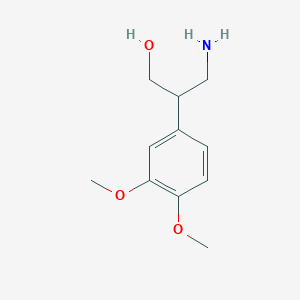


![1-(2-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13287072.png)
